molecular formula C8H15NO2 B13989181 4-Butylmorpholin-2-one CAS No. 68182-84-3

4-Butylmorpholin-2-one

Cat. No.: B13989181
CAS No.: 68182-84-3
M. Wt: 157.21 g/mol
InChI Key: RWRNGZJYPQILSL-UHFFFAOYSA-N
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Description

4-Butylmorpholin-2-one is a heterocyclic organic compound that belongs to the morpholine family It features a morpholine ring substituted with a butyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Butylmorpholin-2-one can be synthesized through several methods. One common approach involves the reaction of butylamine with diethylene glycol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which cyclizes to form the morpholine ring .

Another method involves the use of amino acids refluxed with 1,2-dibromoethane and potassium carbonate in acetonitrile, followed by treatment with benzyl bromide. This one-pot synthetic protocol is efficient and yields good results .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Butylmorpholin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the butyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.

Scientific Research Applications

4-Butylmorpholin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Butylmorpholin-2-one involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4-Butylmorpholin-2-one can be compared with other morpholine derivatives such as:

    Morpholine: The parent compound, which lacks the butyl substitution.

    N-Methylmorpholine: A derivative with a methyl group instead of a butyl group.

    4-Phenylmorpholine: A derivative with a phenyl group at the fourth position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to other morpholine derivatives .

Properties

CAS No.

68182-84-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-butylmorpholin-2-one

InChI

InChI=1S/C8H15NO2/c1-2-3-4-9-5-6-11-8(10)7-9/h2-7H2,1H3

InChI Key

RWRNGZJYPQILSL-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCOC(=O)C1

Origin of Product

United States

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